N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16720626
InChI: InChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H
SMILES:
Molecular Formula: C16H15BrClN5O4S
Molecular Weight: 488.7 g/mol

N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride

CAS No.:

Cat. No.: VC16720626

Molecular Formula: C16H15BrClN5O4S

Molecular Weight: 488.7 g/mol

* For research use only. Not for human or veterinary use.

N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride -

Specification

Molecular Formula C16H15BrClN5O4S
Molecular Weight 488.7 g/mol
IUPAC Name N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H
Standard InChI Key VOUDEIAYNKZQKM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound’s molecular formula is C₁₆H₁₄BrClN₅O₄S, reflecting its intricate architecture . Key structural components include:

  • A 6-bromoimidazo[1,2-a]pyridine core, which contributes to its planar heterocyclic geometry.

  • A methylidene-linked sulfonohydrazide group at the N'-position, enabling hydrogen bonding with biological targets.

  • A 5-nitrobenzenesulfonyl moiety that enhances electrophilicity and membrane permeability.

  • A hydrochloride counterion improving solubility in aqueous media .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight488.74 g/mol
CAS Number372196-77-5
Storage Conditions-20°C (inert atmosphere)
Purity≥99%

Spectroscopic Characterization

Synthesis batches are validated using nuclear magnetic resonance (NMR) and mass spectrometry (MS). The imidazopyridine proton resonances appear between δ 7.5–8.5 ppm in ¹H NMR, while the sulfonohydrazide group’s NH signal is observed near δ 10.2 ppm. High-resolution MS confirms the molecular ion peak at m/z 488.74 .

Synthesis and Optimization

Synthetic Pathway

The compound is synthesized via a multi-step sequence:

  • Condensation: 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde reacts with N,2-dimethyl-5-nitrobenzenesulfonohydrazide in ethanol under reflux, forming the hydrazone linkage .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity .

  • Purification: Crude product is refined via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Synthesis Parameters

ParameterConditionYield
Condensation Temperature78°C (reflux)65–70%
Reaction Time12–16 hours
Chromatography SolventEthyl acetate:hexane (3:7)>95% purity

Structural Modifications

Efforts to optimize bioavailability have explored replacing the 6-bromo substituent with chloro or methyl groups, though these analogs show reduced PI3Kα affinity . The nitro group at the benzene ring’s 5-position is critical for maintaining inhibitory potency, as its removal decreases activity by >80%.

Pharmacological Activity and Mechanism

PI3Kα Inhibition

PIK-75 Hydrochloride binds the PI3Kα ATP-binding pocket with an IC₅₀ of 5.8 nM, as demonstrated in kinase assays . The imidazopyridine moiety engages in π-π stacking with Phe930, while the sulfonohydrazide group forms hydrogen bonds with Val851 and Glu849, stabilizing the inhibited enzyme conformation .

Antiproliferative Effects

In vitro studies using MCF-7 breast cancer cells show a dose-dependent reduction in viability (IC₅₀ = 0.2 μM). Mechanistically, the compound downregulates phosphorylated Akt (Ser473) by >90% at 1 μM, confirming pathway blockade.

Table 3: Biological Activity Profile

Cell LineIC₅₀ (μM)Target Inhibition (pAkt)
MCF-7 (Breast)0.292% at 1 μM
PC-3 (Prostate)0.485% at 1 μM
A549 (Lung)0.678% at 1 μM

Applications in Oncological Research

Preclinical Cancer Models

In murine xenograft models, daily intraperitoneal administration (10 mg/kg) reduces tumor volume by 60–70% over 21 days. Synergy is observed with paclitaxel, enhancing apoptosis in taxane-resistant cells.

Structure-Activity Relationship (SAR) Studies

Systematic modifications have identified the bromo and nitro groups as non-negotiable for activity. For instance, replacing bromine with hydrogen decreases PI3Kα affinity 20-fold, while substituting the nitro with an amino group abolishes activity .

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